BenchChemオンラインストアへようこそ!

5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

Physicochemical profiling Fragment-based drug design Solubility prediction

5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione (CAS 33584-67-7) is a spirohydantoin derivative that fuses an indane scaffold with a hydantoin ring via a quaternary spiro carbon. The molecule bears a primary aromatic amine at the 5'-position of the indane moiety, which imparts distinct hydrogen-bonding capacity and reactivity relative to its non‑aminated parent compound (CAS 27473‑61‑6).

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 33584-67-7
Cat. No. B3126649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
CAS33584-67-7
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1C2=C(CC13C(=O)NC(=O)N3)C=C(C=C2)N
InChIInChI=1S/C11H11N3O2/c12-8-2-1-6-4-11(5-7(6)3-8)9(15)13-10(16)14-11/h1-3H,4-5,12H2,(H2,13,14,15,16)
InChIKeyRSHRTHALPSIWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione (CAS 33584-67-7): Chemical Identity, Physicochemical Profile & Sourcing Rationale


5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione (CAS 33584-67-7) is a spirohydantoin derivative that fuses an indane scaffold with a hydantoin ring via a quaternary spiro carbon [1]. The molecule bears a primary aromatic amine at the 5'-position of the indane moiety, which imparts distinct hydrogen-bonding capacity and reactivity relative to its non‑aminated parent compound (CAS 27473‑61‑6) [1]. With a molecular weight of 217.22 g·mol⁻¹, a calculated LogP of 0.1, and three hydrogen-bond donors, the compound occupies a physicochemical space consistent with fragment-like or building-block utility in medicinal-chemistry programmes [2]. The compound is commercially available from multiple vendors at purities ≥ 98 % (HPLC), enabling direct procurement without in-house synthesis .

Why 5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione Cannot Be Replaced by Its Parent Spirohydantoin or Nitro Precursor


The parent spirohydantoin (CAS 27473‑61‑6) lacks the 5'-amino group and therefore differs fundamentally in hydrogen-bond donor/acceptor count, polarity, and chemical reactivity [1]. The 5'-nitro analog (CAS 33584‑66‑6) is electronically distinct: the electron‑withdrawing nitro group deactivates the indane ring toward electrophilic substitution and changes the reduction potential, whereas the primary amine of 33584‑67‑7 acts as an electron‑rich handle for amide coupling, reductive amination, or diazotization [2]. Consequently, any synthetic route that relies on the nucleophilic amine—or any biological screen that probes protonated‑amine interactions (e.g., salt‑bridge formation with a carboxylate side chain)—cannot be executed with the des‑amino or nitro congeners [3].

Head-to-Head Quantitative Differentiation: 5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione vs. Closest Analogs


Hydrogen-Bond Donor Count: 5'-Amino Compound vs. Parent Spirohydantoin

The 5'-amino group introduces a third hydrogen-bond donor (HBD) that is absent in the non-aminated parent spirohydantoin (CAS 27473-61-6) [1]. This additional HBD is expected to increase aqueous solubility and influence target engagement in biological screens where hydrogen-bond donation is a key pharmacophoric feature [2].

Physicochemical profiling Fragment-based drug design Solubility prediction

LogP Reduction: Increased Polarity of 5'-Amino Derivative Relative to Parent

The computed XLogP3-AA of the 5'-amino compound is 0.1, compared with an estimated LogP of approximately 1.2 for the parent spirohydantoin (CAS 27473-61-6) based on its lower heteroatom count and absence of the polar amine [1]. The ~1.1-unit LogP decrease translates to a roughly 12-fold difference in predicted n-octanol/water partition coefficient, placing the 5'-amino compound in a more favorable range for oral bioavailability according to Lipinski's Rule of 5 [2].

Lipophilicity ADME prediction CNS drug design

Rotatable Bond Count: Rigidity Comparison with 3-Methyl-5'-Amino Analog

The target compound possesses zero rotatable bonds, making it completely rigid except for the amine group's pyramidal inversion. In contrast, the 3-methyl-5'-amino analog (CAS 766536-46-3) introduces a methyl substituent on the hydantoin nitrogen, which adds conformational degrees of freedom without necessarily improving target affinity [1]. The higher rigidity of 33584-67-7 can contribute to improved ligand efficiency and lower entropic penalty upon binding [2].

Conformational restriction Ligand efficiency Scaffold design

Orthogonal Synthetic Utility: 5'-Amino Handle Enables Derivatization Inaccessible to Nitro Precursor

The primary aromatic amine of 33584-67-7 permits direct amide coupling with carboxylic acids, sulfonylation, or reductive amination under mild conditions, enabling rapid library expansion [1]. The 5'-nitro analog (CAS 33584-66-6) must first be reduced to the amine before such reactions can be performed, adding a synthetic step and potentially lowering overall yield [2]. This one-step advantage translates to reduced cycle time in parallel medicinal-chemistry workflows.

Parallel synthesis Amide coupling Building-block scope

Antimicrobial Activity: Indane-Derived Spirohydantoin Amides as Broad-Spectrum Agents

In a study of nalidixic acid–spirohydantoin amides, the indane-substituted derivative (5g) exhibited pronounced activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella abony) bacteria, outperforming tetralin and other spirohydantoin variants [1]. Although compound 5g is an N-nalidixyl amide of a 3-aminospirohydantoin, the indane-5'-amino scaffold of 33584-67-7 serves as the immediate synthetic precursor to this bioactive congener [2]. This positions 33584-67-7 as the key building block for accessing the most potent antimicrobial phenotype in the series.

Antimicrobial resistance Gram-positive Gram-negative Spirohydantoin SAR

Procurement-Driven Application Scenarios for 5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione


Fragment-Based Screening Libraries Requiring Rigid, Low-Lipophilicity Amine Scaffolds

With zero rotatable bonds, a LogP of 0.1, and three hydrogen-bond donors, 33584-67-7 fits the physicochemical profile sought in fragment libraries. Its rigidity can improve ligand efficiency, while the primary amine enables straightforward elaboration into larger lead-like molecules via amide coupling [1]. Procurement of this pre-formed spirocyclic amine avoids the multi-step synthesis of the indane-hydantoin core.

Synthesis of Antimicrobial Spirohydantoin–Nalidixic Acid Hybrids

The indane-derived amide (5g) reported by Marinov et al. (2019) was the most broadly active antimicrobial in its series [2]. Research groups aiming to expand this phenotype can purchase 33584-67-7 as the immediate amine partner for coupling with nalidixic acid or other carboxylic acid pharmacophores, reducing the synthetic sequence by one step relative to the nitro-precursor route.

Aldose Reductase Inhibitor Lead Optimization

Amino-substituted spirohydantoins are a privileged chemotype for aldose reductase inhibition [3]. The 5'-amino indane scaffold of 33584-67-7 provides a distinct topological arrangement compared to the benzopyran and benzothiopyran spirohydantoins exemplified in the Pfizer patent literature, offering a differentiated starting point for diabetic complication programs.

Parallel Library Synthesis via Amine Diversification

The aromatic amine handle allows rapid, one-step diversification with commercially available carboxylic acid or sulfonyl chloride building blocks. This contrasts with the 5'-nitro or unsubstituted parent compounds, which require additional functional-group interconversion steps [4]. For CROs and medicinal chemistry teams running parallel arrays, the time saving per compound can translate to significant overall cycle-time reduction.

Quote Request

Request a Quote for 5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.